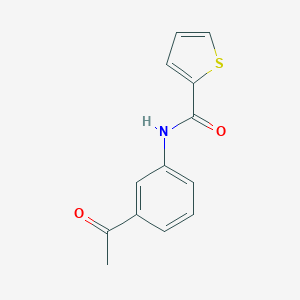

N-(3-acétylphényl)thiophène-2-carboxamide

Vue d'ensemble

Description

“N-(3-acetylphenyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its various properties . It is a derivative of thiophene-2-carboxamide .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, including “N-(3-acetylphenyl)thiophene-2-carboxamide”, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .

Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)thiophene-2-carboxamide” has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The molecular formula of the compound is C13H11NO2S .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-acetylphenyl)thiophene-2-carboxamide” include its molecular weight of 245.3 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved papers.

Mécanisme D'action

Target of Action

N-(3-acetylphenyl)thiophene-2-carboxamide is a novel thiophene-2-carboxamide derivative It has been found to exhibit significant antioxidant and antibacterial activities .

Mode of Action

It is known that the compound’s activity is influenced by structural variations such as the replacement of carboxamide with azo moieties .

Biochemical Pathways

The compound’s antioxidant and antibacterial activities suggest that it may interact with pathways related to oxidative stress and bacterial growth .

Result of Action

N-(3-acetylphenyl)thiophene-2-carboxamide has been found to exhibit significant antioxidant and antibacterial activities . In particular, the 3-amino thiophene-2-carboxamide derivative of the compound increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid . Furthermore, the compound demonstrated high antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-acetylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(3-acetylphenyl)thiophene-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways.

Orientations Futures

There are several future directions for research on N-(3-acetylphenyl)thiophene-2-carboxamide. One area of interest is its potential therapeutic applications in cancer and other diseases. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety for clinical use. Additionally, N-(3-acetylphenyl)thiophene-2-carboxamide may have applications in the development of new drugs and therapies for various diseases and disorders. Further research is needed to explore these potential applications and to identify other compounds with similar properties.

Méthodes De Synthèse

N-(3-acetylphenyl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3-acetylthiophene with 2-bromoacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-acetylthiophene with 2-chloroacetamide in the presence of a base such as sodium hydride. Both methods result in the formation of N-(3-acetylphenyl)thiophene-2-carboxamide, which can be purified using column chromatography.

Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés du thiophène, y compris la N-(3-acétylphényl)thiophène-2-carboxamide, ont montré des résultats prometteurs dans la lutte contre les infections bactériennes. Ils ont été testés contre diverses bactéries telles que E. coli, P. aeruginosa, S. aureus et B. subtilis, certains dérivés améliorant l'efficacité antibactérienne .

Propriétés antioxydantes

Ces composés ont également été évalués pour leur capacité à agir comme antioxydants. L'activité antioxydante des dérivés de la 3-substituée thiophène-2-carboxamide a été examinée par la méthode ABTS, indiquant leur potentiel à réduire le stress oxydatif .

Utilisations analgésiques et anti-inflammatoires

Dans le domaine médical, certains dérivés du thiophène sont reconnus pour leurs propriétés analgésiques et anti-inflammatoires, ce qui suggère que la this compound pourrait être explorée pour des applications similaires .

Effets antihypertenseurs

Certains composés thiophéniques sont connus pour présenter des effets antihypertenseurs, ce qui pourrait les rendre précieux dans le traitement de l'hypertension artérielle .

Activité antitumorale

Les dérivés du thiophène ont été étudiés pour leurs propriétés antitumorales, offrant une voie potentielle pour la recherche sur le traitement du cancer impliquant la this compound .

Applications en science des matériaux

Au-delà des applications médicales, les dérivés du thiophène sont utilisés en science des matériaux, par exemple dans la fabrication de diodes électroluminescentes (LED), ce qui indique une diversité d'utilisations pour ces composés .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-(3-acetylphenyl)thiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with amino acid residues of enzymes, which can influence the enzyme’s activity . For instance, molecular docking studies have revealed that certain derivatives of thiophene-2-carboxamide exhibit high binding scores with specific proteins, indicating strong interactions . These interactions can lead to inhibition or activation of the enzymes, thereby affecting various biochemical pathways.

Cellular Effects

N-(3-acetylphenyl)thiophene-2-carboxamide influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties can protect cells from oxidative stress, thereby maintaining cellular function . Additionally, its antibacterial activity suggests that it can disrupt bacterial cell processes, leading to cell death . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of N-(3-acetylphenyl)thiophene-2-carboxamide involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, as the enzyme’s activity is crucial for regulating various cellular processes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-acetylphenyl)thiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its antioxidant and antibacterial properties, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of N-(3-acetylphenyl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antibacterial activities . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

N-(3-acetylphenyl)thiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell. Understanding these pathways is essential for determining the compound’s potential therapeutic applications and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of N-(3-acetylphenyl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

N-(3-acetylphenyl)thiophene-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall effectiveness in biochemical reactions and cellular processes .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHAFIMGYHKFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967703 | |

| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5319-94-8 | |

| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dichlorophenyl)sulfanyl-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B374126.png)

![11-Phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B374128.png)

![10,10'-Bis(dibenzo[b,f]thiepine)](/img/structure/B374129.png)

![8-chloro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B374130.png)

![11-Bromo-6,11-dihydrodibenzo[b,e]thiepine 5,5-dioxide](/img/structure/B374135.png)

![8-methoxydibenzo[b,f]oxepin-10(11H)-one](/img/structure/B374137.png)

![2-phenoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B374138.png)

![2-Bromo-4-[(4-chlorophenyl)sulfanyl]-5-fluorobenzonitrile](/img/structure/B374141.png)

![2,8,10-Trichloro-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374142.png)

![(3-chloro-5H-dibenzo[a,d]cyclohepten-5-yl)methylamine](/img/structure/B374143.png)

![(2Z)-2-[(4-dimethylaminophenyl)methylene]tetralin-1-one](/img/structure/B374145.png)